(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Chiral purity Enantiomeric specification Procurement quality

(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354011-40-7) is a chiral, Boc-protected pyrrolidine-aminopyrimidine ether with molecular formula C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 Da. The compound incorporates a 6-aminopyrimidine moiety linked via an ether bond to the 3-position of an (R)-configured pyrrolidine ring, a scaffold that appears in patent families targeting Bruton's tyrosine kinase (BTK) and acetyl-CoA carboxylase (ACC).

Molecular Formula C13H20N4O3
Molecular Weight 280.328
CAS No. 1354011-40-7
Cat. No. B2536088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
CAS1354011-40-7
Molecular FormulaC13H20N4O3
Molecular Weight280.328
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)N
InChIInChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)17-5-4-9(7-17)19-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15,16)/t9-/m1/s1
InChIKeyKRIWTLDPCHMCFY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354011-40-7): A Chiral Pyrrolidine-Aminopyrimidine Building Block for Kinase & ACC Inhibitor Discovery [1]


(R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354011-40-7) is a chiral, Boc-protected pyrrolidine-aminopyrimidine ether with molecular formula C₁₃H₂₀N₄O₃ and a molecular weight of 280.32 Da . The compound incorporates a 6-aminopyrimidine moiety linked via an ether bond to the 3-position of an (R)-configured pyrrolidine ring, a scaffold that appears in patent families targeting Bruton's tyrosine kinase (BTK) and acetyl-CoA carboxylase (ACC) [1] [2]. Its primary role is as a protected intermediate or fragment for further elaboration—via Boc deprotection and subsequent functionalization—into bioactive small molecules within kinase and metabolic disease pipelines [1].

Why (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate Cannot Be Readily Replaced by Achiral or S-Enantiomer Analogs in Lead Optimization


The (R)-configuration at the pyrrolidine C3 position introduces stereochemical constraints that directly affect binding geometry and downstream biological activity in two distinct target classes. In the BTK inhibitor series disclosed by Caldwell et al. (PDB 6DI1), the pyrrolidine 3-substituent occupies a well-defined pocket adjacent to the hinge-binding aminopyrimidine, with a specific hydrogen-bonding network that would be disrupted by epimerization to the (S)-enantiomer [1]. In the ACC inhibitor patent family (US 8,962,641), the aminopyrimidine-oxy-pyrrolidine scaffold serves as the core for a series with defined SAR around the pyrrolidine ring, where stereochemistry at C3 is critical for potency [2]. Additionally, the (S)-enantiomer (CAS 1354011-19-0) is supplied at a distinct purity grade (NLT 98%) from different vendors, indicating that the two enantiomers are treated as separate chemical entities with non-interchangeable supply chains and quality specifications .

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354011-40-7) vs. Closest Analogs


Commercial Purity Benchmarking: (R)-Enantiomer (1354011-40-7) vs. (S)-Enantiomer (1354011-19-0)

When procuring the pyrrolidine-aminopyrimidine ether building block, the (R)-enantiomer (CAS 1354011-40-7) is available at a certified purity of ≥98% from MolCore under ISO quality systems , while the (S)-enantiomer (CAS 1354011-19-0) is listed at NLT 98% from the same vendor —a comparable but independently verified specification. Multiple independent vendors including Beyotime and Leyan supply the (R)-enantiomer at 95% and 98% purity respectively [1] , providing procurement redundancy. No single vendor appears to supply both enantiomers at the same purity tier, meaning that a program requiring both enantiomers for stereochemical SAR must maintain separate supplier relationships and quality documentation for each.

Chiral purity Enantiomeric specification Procurement quality

Patent Precedent and Structural Differentiation: (R)-Aminopyrimidine-Oxy-Pyrrolidine as Core Scaffold for ACC Inhibition

US Patent 8,962,641 (Boehringer Ingelheim) claims generic and specific pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors, with the aminopyrimidine-oxy-pyrrolidine ether linkage explicitly represented in the Markush structure (Formula I, where L is defined as O) [1]. Within this patent, Example compounds incorporating an aminopyrimidine-oxy-pyrrolidine core with (R)-stereochemistry demonstrated ACC inhibitory activity, establishing the patent precedent for this scaffold. By contrast, closely related analogs where the aminopyrimidine is attached via a direct N-linkage (aminopyrimidine-amino-pyrrolidine) or C-linkage to the pyrrolidine ring are claimed in separate patent families (e.g., US 9,669,031 for MNK inhibitors) [2], indicating that the O-linker versus N-linker distinction is a critical patent-landscape differentiator with separate freedom-to-operate implications.

ACC inhibitor Patent SAR Metabolic disease

Structural Biology Context: Pyrrolidine-Aminopyrimidine Fragment Binding Mode in BTK (PDB 6DI1) Supports Stereochemical Requirement at C3

The co-crystal structure of BTK with a covalent fragment ligand (PDB 6DI1, 1.10 Å resolution) reveals how a pyrrolidine-aminopyrimidine fragment engages the BTK hinge region [1]. The ligand GJD (4-amino-2-[(3S)-3-(propanoylamino)pyrrolidin-1-yl]pyrimidine-5-carboxamide) features an aminopyrimidine core connected to a pyrrolidine via a direct N-linkage, with the (3S)-pyrrolidine configuration making specific contacts in the binding pocket. While not a direct head-to-head comparison, this structural biology precedent establishes that the pyrrolidine C3 stereochemistry in related aminopyrimidine-pyrrolidine fragments constrains binding geometry at the hinge region [1]. The (R)-tert-butyl carbamate 1354011-40-7 provides the C3-oxygen-substituted pyrrolidine in the (R)-configuration, which after Boc deprotection can be elaborated into acylsulfonamide, carboxamide, or acrylamide warheads as demonstrated in the BTK covalent inhibitor series [1]. In contrast, the (S)-enantiomer would orient any elaborated warhead in the opposite direction, potentially abolishing covalent engagement with Cys481 of BTK.

BTK inhibitor X-ray crystallography Fragment-based drug design

Synthetic Tractability: Boc Protection Strategy Differentiates 1354011-40-7 from Unprotected Amino-Pyrrolidine Analogs

The presence of the Boc protecting group on the pyrrolidine nitrogen of 1354011-40-7 is a critical differentiator from unprotected analogs such as (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol (CAS not located), which bear a free secondary amine and hydroxyl group . The Boc group provides orthogonal protection: the 6-amino group on the pyrimidine ring remains free and available for SNAr or reductive amination chemistry, while the pyrrolidine nitrogen is masked, preventing unwanted side reactions during fragment elaboration [1]. Standard TFA/DCM deprotection (1–4 h, 0 °C to rt) cleanly liberates the pyrrolidine NH for subsequent acylation, sulfonylation, or reductive amination. Unprotected analogs require careful pH control and often suffer from lower yields in subsequent coupling steps due to competing reactivity at both nitrogen sites [1]. The Boc strategy is a well-precedented approach in medicinal chemistry for controlling chemoselectivity during fragment growth, with the tert-butyl carbamate stable to a broad range of non-acidic reaction conditions.

Boc deprotection Orthogonal protection Fragment elaboration

Recommended Procurement Scenarios for (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (CAS 1354011-40-7)


ACC1/ACC2 Inhibitor Lead Optimization Requiring a Pre-Validated Aminopyrimidine-Oxy-Pyrrolidine Scaffold

Programs targeting acetyl-CoA carboxylase (ACC1/ACC2) for obesity, NASH, or metabolic syndrome can use (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate (1354011-40-7) as a late-stage diversified intermediate. After Boc deprotection, the pyrrolidine NH can be functionalized with diverse amide, sulfonamide, or urea substituents to explore SAR, following the precedent established in Boehringer Ingelheim's patent US 8,962,641 [1]. The aminopyrimidine-oxy-pyrrolidine core with ether O-linkage is explicitly exemplified in this patent, establishing prior art for FTO analysis. This scaffold is differentiated from the aminopyrimidine-amino-pyrrolidine series (N-linked) claimed for MNK inhibition [1], making it the appropriate choice for metabolic disease programs.

Covalent BTK Inhibitor Fragment Elaboration Using the (R)-Pyrrolidine Stereochemistry

Research groups developing covalent BTK inhibitors can procure 1354011-40-7 for fragment growth campaigns. Following Boc deprotection, the liberated (R)-pyrrolidine NH can be acylated with acryloyl or substituted acrylamide warheads for covalent engagement with BTK Cys481, as demonstrated in the Caldwell et al. (2018) series [1]. The 6-NH₂ on the pyrimidine can be further elaborated to carboxamide or substituted-amine hinge-binding motifs. The (R)-configuration at C3 ensures that the warhead trajectory is suitable for covalent bond formation, as corroborated by the PDB 6DI1 co-crystal structure [1]. Procurement of the (S)-enantiomer should be considered only for stereochemical SAR control experiments to confirm enantiospecificity.

Stereochemical SAR Studies Requiring Both (R)- and (S)-Enantiomers of the Aminopyrimidine-Oxy-Pyrrolidine Core

For medicinal chemistry programs conducting systematic stereochemical SAR around the pyrrolidine C3 position, both the (R)-enantiomer (1354011-40-7) and (S)-enantiomer (1354011-19-0) should be procured from separate vendor lines: the (R)-enantiomer is available at 95–98% purity from multiple suppliers including Beyotime, Leyan, and MolCore [1]; the (S)-enantiomer is confirmed at NLT 98% from MolCore [1]. Parallel Boc deprotection and derivatization of both enantiomers yields matched molecular pairs that differ only in configuration at C3, enabling isolation of stereochemical contributions to potency and selectivity. This paired procurement strategy supports rigorous SAR interpretation and reduces confounding from residual stereochemical impurities.

Quote Request

Request a Quote for (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.